7H-Benzo(c)pyrido(2,3-g)carbazole

Description

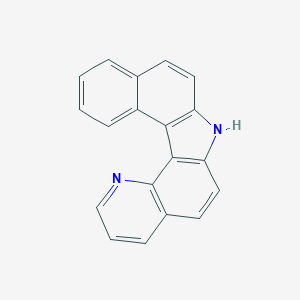

Structure

2D Structure

3D Structure

Properties

CAS No. |

194-62-7 |

|---|---|

Molecular Formula |

C19H12N2 |

Molecular Weight |

268.3 g/mol |

IUPAC Name |

4,12-diazapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene |

InChI |

InChI=1S/C19H12N2/c1-2-6-14-12(4-1)7-9-15-17(14)18-16(21-15)10-8-13-5-3-11-20-19(13)18/h1-11,21H |

InChI Key |

PZBAOCZCTWWYLN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC5=C4N=CC=C5 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC5=C4N=CC=C5 |

Other CAS No. |

194-62-7 |

Synonyms |

7H-Benzo[c]pyrido[2,3-g]carbazole |

Origin of Product |

United States |

Synthetic Methodologies for 7h Benzo C Pyrido 2,3 G Carbazole and Its Derivatives

Established Synthetic Pathways to Pyrido-Carbazoles

Traditional methods for synthesizing pyridocarbazoles have laid a crucial foundation for accessing this class of compounds. These approaches, while effective, often require harsh reaction conditions.

Fischer-Indole Cyclization Approaches

The Fischer indole (B1671886) synthesis remains a cornerstone for the construction of the carbazole (B46965) core within the pyridocarbazole skeleton. acs.org This acid- or heat-mediated reaction involves the cyclization of an arylhydrazone, typically derived from a ketone or aldehyde. nih.gov For the synthesis of pyridocarbazoles, this often involves the reaction of a quinolyl- or isoquinolylhydrazine with a cyclohexanone (B45756) derivative. researchgate.net The resulting tetrahydrocarbazole can then be aromatized to yield the final pyridocarbazole.

One of the key aspects of this methodology is the potential for regiochemical isomers depending on the substitution pattern of the starting materials. For instance, the cyclization of 6- and 7-quinolylhydrazones of cyclohexanone, followed by dehydrogenation, has been used to unambiguously synthesize 7H-pyrido(3,2-c)carbazole and 7H-pyrido(2,3-c)carbazole, respectively. researchgate.net The choice of acid catalyst and reaction conditions can significantly influence the yield and selectivity of the reaction. While historically significant, these methods can sometimes be limited by the availability of the substituted hydrazine (B178648) precursors and the harsh conditions required for cyclization and subsequent aromatization. rsc.org

Modified Friedländer Hetero-Annulation Reactions

The Friedländer annulation offers another classical route to pyridocarbazoles, specifically for constructing the pyridine (B92270) ring. This reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. In the context of pyridocarbazole synthesis, this could involve the reaction of an aminocarbazole derivative with a β-ketoester or a similar substrate.

Modifications of the Friedländer synthesis have been developed to improve yields and expand the substrate scope. These can include the use of different catalysts and reaction conditions to drive the condensation and subsequent cyclization. While a powerful tool for pyridine ring formation, the success of this method is highly dependent on the reactivity of the starting aminocarbazole and the methylene component.

Modern Synthetic Innovations for the 7H-Benzo(c)pyrido(2,3-g)carbazole Core

Contemporary synthetic chemistry has introduced a range of more efficient and versatile methods for constructing the this compound core and its derivatives. These innovations often leverage catalysis to achieve milder reaction conditions and greater functional group tolerance.

Transition-Metal Catalyzed Annulation and Cyclization Strategies

Transition-metal catalysis has revolutionized the synthesis of complex heterocyclic systems, including pyridocarbazoles. Palladium-catalyzed reactions, in particular, have been instrumental. researchgate.net Strategies such as Suzuki-Miyaura cross-coupling reactions can be employed to form key biaryl bonds, which can then undergo intramolecular C-H activation and C-N bond formation to construct the carbazole or pyridine rings. researchgate.net For example, the coupling of bromoquinolines with 2-aminophenylboronic acid derivatives can generate biaryl intermediates that are then subjected to palladium-catalyzed cyclization to form the pyridocarbazole skeleton. researchgate.net

Visible light-induced intramolecular C-H amination reactions using sulfilimines as a nitrene source have also emerged as a mild and efficient method for carbazole synthesis. nih.gov This approach avoids the use of potentially hazardous aryl azides. nih.gov

Multi-component Reaction Approaches for Pyrido-Carbazole Synthesis

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like pyridocarbazoles. nih.govnih.gov These one-pot reactions combine three or more starting materials to form a product that incorporates most of the atoms of the reactants. nih.gov

For the synthesis of related carbazole and pyrrole (B145914) systems, various MCRs have been developed. nih.govrsc.org For instance, a one-pot, four-component cyclocondensation has been utilized to synthesize polysubstituted 1,4-dihydropyridines, showcasing the power of MCRs in constructing pyridine rings. rsc.org The development of MCRs for the direct synthesis of the this compound core is an active area of research, promising more streamlined and sustainable synthetic routes. hacettepe.edu.tr

Environmentally Conscious Synthetic Methods (e.g., Ultrasound-Assisted Protocols)

In line with the principles of green chemistry, environmentally benign synthetic methods are gaining prominence. Ultrasound-assisted synthesis has emerged as a valuable tool, often leading to significantly reduced reaction times, improved yields, and milder reaction conditions compared to conventional heating methods. nih.govnih.gov

The application of ultrasound irradiation has been successfully demonstrated in the synthesis of various heterocyclic compounds, including fused pyrazolo[3,4-b]pyridines and pyrazolone (B3327878) derivatives. researchgate.net This technique promotes chemical reactions through acoustic cavitation, which generates localized high temperatures and pressures. nih.gov The use of ultrasound in combination with MCRs presents a particularly powerful and green approach for the synthesis of complex heterocyclic scaffolds like pyridocarbazoles. rsc.org

Interactive Data Tables

Below are interactive tables summarizing key aspects of the synthetic methodologies discussed.

Table 1: Comparison of Established Synthetic Pathways

| Synthetic Pathway | Key Reaction | Starting Materials (Examples) | Advantages | Disadvantages |

| Fischer-Indole Cyclization | Acid- or heat-mediated cyclization of an arylhydrazone | Quinolyl/Isoquinolylhydrazine, Cyclohexanone derivatives researchgate.net | Well-established, good for carbazole core formation | Harsh conditions, potential for isomers, limited precursor availability rsc.org |

| Modified Friedländer Annulation | Condensation of an o-aminoaryl ketone/aldehyde with a reactive methylene compound | Aminocarbazole, β-Ketoester | Direct pyridine ring formation | Dependent on substrate reactivity |

Table 2: Overview of Modern Synthetic Innovations

| Innovation | Key Features | Catalysts/Reagents (Examples) | Benefits |

| Transition-Metal Catalysis | Cross-coupling and C-H activation/C-N cyclization | Palladium catalysts, Rhodium catalysts researchgate.netresearchgate.netnih.gov | High efficiency, milder conditions, functional group tolerance |

| Multi-component Reactions (MCRs) | One-pot synthesis from ≥3 starting materials | Various catalysts depending on the reaction nih.govnih.gov | High atom economy, operational simplicity, reduced waste nih.gov |

| Ultrasound-Assisted Synthesis | Use of ultrasonic irradiation to promote reactions | N/A (Energy source) | Reduced reaction times, improved yields, milder conditions nih.govnih.gov |

Regioselective Synthesis of this compound Analogs

The regioselective construction of the 7H-Benzo(c)pyrido[2,3-g]carbazole skeleton and its analogs often relies on multi-step synthetic sequences or highly specific cyclization reactions. While a direct synthesis of the parent this compound is not extensively documented in readily available literature, methodologies for closely related isomers, such as pyrido[2,3-c]carbazoles, provide significant insights into potential synthetic routes.

One notable approach is the chemo- and regioselective tandem [3+2] heteroannulation strategy. This method has been successfully employed in the synthesis of carbazole analogs, including a 10-Methoxy-7H-pyrido[2,3-c]carbazole. The synthesis involves a palladium-catalyzed Buchwald-Hartwig amination followed by a C-H arylation. nih.gov The reaction of 6-bromoquinoline (B19933) with 2-chloro-4-methoxyaniline (B183069) serves as a key example of this strategy, yielding the corresponding pyrido[2,3-c]carbazole analog with good yield. nih.gov This process highlights the ability to control regioselectivity through the careful choice of starting materials and catalysts.

The general reaction scheme for the synthesis of a 10-Methoxy-7H-pyrido[2,3-c]carbazole analog is presented below:

Reaction Scheme for a 10-Methoxy-7H-pyrido[2,3-c]carbazole Analog nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield |

| 6-Bromoquinoline | 2-Chloro-4-methoxyaniline | Pd(OAc)₂, P(t-Bu)₃, NaOt-Bu | 10-Methoxy-7H-pyrido[2,3-c]carbazole | 65% |

This methodology demonstrates a powerful pathway to access the core structure of pyrido[c]carbazole systems with specific substitution patterns, which is a critical aspect in the development of new functional molecules. The principles of this regioselective synthesis can be logically extended to target the 7H-Benzo(c)pyrido[2,3-g]carbazole scaffold by selecting appropriate precursors.

Derivatization and Functionalization Strategies for the 7H-Benzo(c)pyrido[2,3-g)carbazole Scaffold

Once the core 7H-Benzo(c)pyrido[2,3-g]carbazole scaffold is obtained, further derivatization and functionalization are often necessary to modulate its electronic, optical, and biological properties. A variety of strategies developed for the broader class of carbazole compounds can be applied to this specific heterocyclic system. These methods primarily focus on C-H activation, electrophilic substitution, and cross-coupling reactions.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of functional groups onto the carbazole nucleus with high regioselectivity. chim.it This approach avoids the need for pre-functionalized starting materials, thus offering a more atom-economical and efficient route. For instance, palladium-catalyzed C-H arylation, alkylation, and alkenylation have been widely used to modify the carbazole skeleton. rsc.org The specific position of functionalization is often directed by the electronic nature of the existing rings or by the use of directing groups.

Electrophilic substitution reactions, such as halogenation, nitration, and acylation, are also common methods for functionalizing the electron-rich carbazole ring system. The regioselectivity of these reactions is governed by the directing effects of the fused benzene (B151609) and pyridine rings.

Furthermore, cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, are invaluable for introducing a wide range of substituents. These reactions typically require the pre-functionalization of the carbazole scaffold with a halide or a triflate group. For example, a bromo-substituted 7H-Benzo(c)pyrido[2,3-g]carbazole could be coupled with various boronic acids or amines to generate a library of derivatives with diverse functionalities.

A summary of potential derivatization strategies applicable to the 7H-Benzo(c)pyrido[2,3-g]carbazole scaffold, based on general carbazole chemistry, is provided in the table below.

Potential Derivatization and Functionalization Strategies

| Reaction Type | Reagents/Catalysts | Potential Functional Groups Introduced |

| C-H Arylation | Aryl halides, Pd catalyst | Aryl groups |

| C-H Alkylation | Alkenes, Rh catalyst | Alkyl groups |

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Bromo, Chloro |

| Nitration | HNO₃/H₂SO₄ | Nitro |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | Aryl, Heteroaryl |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | Amino, Amido |

These functionalization strategies provide a versatile toolbox for the chemical modification of the 7H-Benzo(c)pyrido[2,3-g]carbazole core, enabling the fine-tuning of its properties for specific applications in materials science and medicinal chemistry.

Spectroscopic and Structural Characterization Techniques Applied to 7h Benzo C Pyrido 2,3 G Carbazole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules. For complex polycyclic aromatic compounds like 7H-Benzo(c)pyrido(2,3-g)carbazole, ¹H and ¹³C NMR provide fundamental information on the chemical environment of each proton and carbon atom.

In the case of the parent molecule, carbazole (B46965), the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) exhibits characteristic signals for its protons. The protons at positions 1,8 and 4,5 are typically found in the range of 8.0-8.1 ppm, while the protons at positions 2,7 and 3,6 appear between 7.2 and 7.5 ppm. researchgate.netchemicalbook.com The ¹³C NMR spectrum of carbazole shows signals for the carbon atoms attached to nitrogen at around 140 ppm, with other aromatic carbons appearing between 110 and 126 ppm. chemicalbook.com

For substituted carbazole derivatives, the chemical shifts are influenced by the nature and position of the substituents. For instance, in N-substituted carbazoles, the absence of the N-H proton signal is a key indicator of successful substitution. rsc.org The synthesis of new carbazole derivatives is routinely confirmed using ¹H and ¹³C NMR, often in conjunction with two-dimensional techniques like COSY and HSQC for unambiguous signal assignment. nih.govnih.govrsc.org Computational DFT methods are also employed to predict and help interpret the experimental NMR spectra of carbazole derivatives. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Carbazole Data presented is a general representation and can vary based on solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1, H-8 | ~7.3 | ~110 |

| H-2, H-7 | ~7.4 | ~120 |

| H-3, H-6 | ~7.1 | ~125 |

| H-4, H-5 | - | ~123 |

| N-H | ~8.0 | - |

| C-4a, C-4b | - | ~123 |

| C-8a, C-9a | - | ~139 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for accurately determining the molecular weight and, consequently, the elemental composition of a compound. This technique is particularly vital for distinguishing between isomers of complex molecules like this compound.

Electrospray ionization (ESI) and atmospheric pressure photoionization (APPI) are common ionization methods used in conjunction with high-resolution mass analyzers such as time-of-flight (TOF) or Orbitrap. nih.govnih.gov For polycyclic aromatic hydrocarbons (PAHs) and their nitrogen-containing analogs, HRMS provides the necessary mass accuracy to confirm the molecular formula. nih.govnih.gov For example, the molecular formula of 7H-Benzo[c]carbazole is C₁₆H₁₁N, with a computed molecular weight of approximately 217.26 g/mol . nih.gov HRMS would be able to confirm this with a high degree of certainty.

Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of the molecular ion, provide valuable structural insights. The fragmentation patterns of PAHs and their derivatives are studied to understand their stability and to identify characteristic structural motifs. researchgate.net The synthesis of novel carbazole derivatives is often confirmed by HRMS, where the experimentally measured mass-to-charge ratio (m/z) is compared to the calculated value for the expected molecular formula. nih.govnih.govrsc.org

Advanced Optical Spectroscopy for Photophysical Properties

The interaction of light with molecules like this compound is investigated using various optical spectroscopy techniques, which reveal key information about their electronic structure and potential for applications in optoelectronics.

UV-Visible absorption spectroscopy measures the electronic transitions from the ground state to excited states. Carbazole and its derivatives typically display strong absorption bands in the ultraviolet region. The parent carbazole molecule exhibits absorption maxima corresponding to π-π* transitions. mdpi.com The absorption spectra of carbazole derivatives can be tuned by introducing different functional groups, which can cause a shift in the absorption bands to longer wavelengths (bathochromic shift). rsc.orgnih.govresearchgate.net The solvent polarity can also influence the absorption characteristics. mdpi.com In the solid state, intermolecular interactions can lead to shifts in the absorption spectra compared to solutions. mdpi.com

Fluorescence spectroscopy provides information about the light emitted when a molecule returns from an excited electronic state to its ground state. Many carbazole derivatives are known to be fluorescent, often emitting in the blue or green regions of the visible spectrum. researchgate.netacs.org The color and efficiency of this emission are highly dependent on the molecular structure.

A critical parameter is the fluorescence quantum yield (Φf), which quantifies the efficiency of the emission process. High quantum yields are desirable for applications such as organic light-emitting diodes (OLEDs). For instance, a novel emitter based on a dibenzo[c,g]indolo[3,2,1-jk]carbazole chromophore was reported to have a high photoluminescence quantum yield of 94.1%. rsc.org Another class of dyes incorporating a π-extended donor-acceptor macrocycle showed fluorescence quantum yields as high as 0.92. acs.org

Understanding the photochemical stability of these compounds is essential for their practical use. Some carbazole derivatives can undergo chemical changes upon exposure to light. For example, it has been reported that benzoyl-carbazole can undergo a photo-Fries rearrangement, which alters its chemical structure and, consequently, its emission properties. rsc.org The photophysical behavior of nitro-substituted carbazoles has also been shown to be significantly different from the parent carbazole due to the influence of the nitro group. nih.gov

X-ray Diffraction for Solid-State Crystalline Structure Determination

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

For several carbazole derivatives and their metal complexes, single-crystal X-ray diffraction has been successfully used to elucidate their exact structures. nih.govacs.org The way molecules arrange themselves in the solid state, including intermolecular interactions like π-π stacking, can significantly influence their material properties, including their optical and electronic behavior. rsc.org While specific X-ray crystal structure data for this compound was not available in the initial search, this technique remains a gold standard for the structural verification of its analogs.

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Analysis

The structure of this compound incorporates several key functional groups and structural motifs that give rise to characteristic IR absorption bands. These include the N-H group of the carbazole moiety, aromatic C-H bonds, and the fused aromatic ring system containing both C-C and C-N bonds.

General Vibrational Regions and Functional Group Analysis:

The IR spectrum of this compound can be conceptually divided into several key regions:

N-H Stretching Region (3500-3300 cm⁻¹): The secondary amine (N-H) in the carbazole ring is expected to show a characteristic stretching vibration in this region. In solid-state spectra, this band may be broadened due to hydrogen bonding. For instance, studies on various carbazole derivatives have identified the N-H stretching vibration in this range. researchgate.net

Aromatic C-H Stretching Region (3100-3000 cm⁻¹): The stretching vibrations of the C-H bonds on the fused aromatic rings typically appear in this region. nih.gov The exact position and number of these bands can provide information about the substitution pattern of the aromatic system.

C=C and C=N Stretching Region (1650-1400 cm⁻¹): This region is often complex due to the coupled vibrations of the C=C and C=N bonds within the fused aromatic rings. The introduction of a nitrogen atom into the polycyclic aromatic framework is known to significantly enhance the infrared activity in the 1600-1100 cm⁻¹ region. acs.org For carbazole derivatives, intense peaks due to C=N stretching vibrations are observed in the 1676-1600 cm⁻¹ range. A distinct feature around 1400 cm⁻¹ has also been noted in the spectra of some polycyclic aromatic nitrogen heterocycles, with the nitrogen atom playing a key role in this vibrational mode. acs.org

Fingerprint Region (below 1400 cm⁻¹): This region contains a multitude of complex vibrations, including in-plane and out-of-plane C-H bending, as well as ring skeletal vibrations.

C-N Stretching: The stretching vibration of the C-N bond within the carbazole ring system is expected in the 1230-1200 cm⁻¹ region for carbazole derivatives. acs.org

C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are particularly diagnostic of the substitution pattern of the benzene (B151609) rings. For fused five-membered heterocyclic rings, bands characteristic of four adjacent benzenoid hydrogen atoms are typically found in the 760-740 cm⁻¹ region. acs.org

Theoretical and Analog-Based IR Data:

Due to the lack of specific experimental data for this compound, we can draw upon data from its constituent parts and closely related analogs. Density Functional Theory (DFT) calculations are a common and reliable method for predicting the vibrational spectra of such molecules. aip.orgarxiv.org These calculations, often performed at levels like B3LYP, can provide theoretical wavenumbers and assignments for the vibrational modes.

The table below presents a hypothetical, yet representative, set of IR absorption bands for this compound based on the known spectral regions for carbazoles, pyridines, and other polycyclic aromatic nitrogen heterocycles.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group/Structural Unit |

| N-H Stretch | ~3400 | Carbazole N-H |

| Aromatic C-H Stretch | 3100-3000 | Aromatic Rings |

| C=C/C=N Ring Stretch | 1620-1580 | Fused Aromatic System |

| C=C/C=N Ring Stretch | 1550-1450 | Fused Aromatic System |

| C-H In-plane Bend | 1400-1100 | Aromatic Rings |

| C-N Stretch | 1250-1200 | Carbazole and Pyridine (B92270) Rings |

| C-H Out-of-plane Bend | 850-750 | Aromatic Rings |

Analysis of Analogs:

The study of analogs such as 7H-Dibenzo[c,g]carbazole provides further insight. nih.govnih.govuni.lu While also a complex PANH, its IR spectrum would share similarities with this compound, particularly in the regions of aromatic C-H and N-H vibrations. The key difference would lie in the vibrations involving the pyridine ring, where the C=N and C-N stretching and bending modes would be absent in the dibenzocarbazole (B1207471) analog and replaced by additional C-C and C-H vibrations of a benzene ring.

For instance, the IR spectra of various synthesized carbazole derivatives have been used to confirm their structures, with key bands for C=N and C-N stretching being identified. acs.org Similarly, research on pyrido[2,3-c]carbazole derivatives mentions the use of IR spectroscopy for characterization, underscoring its importance in confirming the presence of the fused heterocyclic system. aip.org

Computational and Theoretical Chemistry Studies on 7h Benzo C Pyrido 2,3 G Carbazole

Electronic Structure and Reactivity Predictions via Quantum Mechanical (QM) Calculations

Quantum mechanical (QM) calculations are fundamental in understanding the electronic structure and reactivity of molecules like 7H-Benzo(c)pyrido(2,3-g)carbazole. These calculations can predict various electronic properties that govern the molecule's behavior in chemical reactions.

Recent QM studies, often performed in conjunction with other computational methods, have been instrumental in elucidating the metabolic mechanisms of related carbazole (B46965) derivatives. nih.gov For instance, in the study of 7H-Dibenzo[c,g]carbazole (DBC), a structurally similar compound, QM calculations helped to identify the dominant metabolic sites and the energy barriers for metabolic reactions. nih.gov Such calculations indicated that the metabolism of DBC mainly occurs through an electrophilic addition-rearrangement mechanism, with a specific carbon atom (C5) being the most reactive site, while the pyrrole (B145914) nitrogen is not involved in the metabolism. nih.gov These findings provide a framework for predicting the reactivity of this compound, suggesting that specific carbon atoms in the aromatic system are likely to be the primary sites for metabolic activation.

Density Functional Theory (DFT) Applications in Molecular Geometry and Spectroscopic Property Predictions

Density Functional Theory (DFT) is a widely used computational method to predict the molecular geometry and spectroscopic properties of complex molecules. For this compound, DFT calculations can provide optimized molecular structures, bond lengths, and bond angles.

While specific DFT studies on this compound are not extensively documented in the provided results, the application of DFT to similar carbazole-containing systems is common. For example, DFT has been used to investigate the metabolic activation of various environmental pollutants by cytochrome P450 enzymes. researchgate.net These studies often involve calculating the energies of different reaction pathways to determine the most likely metabolic transformations. researchgate.net Time-dependent DFT (TD-DFT) calculations are also employed to predict the electronic absorption spectra of such molecules, which can be correlated with experimental UV-visible spectra. acs.org For this compound, with a molecular formula of C19H12N2 and a molar mass of 268.31 g/mol , DFT would be a powerful tool to predict its spectroscopic signatures. guidechem.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations offer a way to study the movement and conformational changes of molecules over time. For a relatively rigid molecule like this compound, MD simulations are particularly useful for understanding its interactions with biological macromolecules.

MD simulations have been successfully applied to study the binding of the related compound 7H-Dibenzo[c,g]carbazole to the active site of the cytochrome P450 1A1 enzyme. nih.gov These simulations revealed two primary binding modes, stabilized mainly by nonpolar interactions and specific hydrogen bonds with amino acid residues like Asp320 and Ser116. nih.gov One of these binding modes was identified as a "reactive" conformation, leading to metabolism, while the other was non-reactive. nih.gov This highlights the importance of MD simulations in understanding the dynamic nature of ligand-protein interactions and identifying productive binding orientations that can lead to a biological effect.

Molecular Docking and Protein-Ligand Interaction Modeling (e.g., Cytochrome P450, M1-muscarinic receptor, JAK3)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is crucial for understanding the potential biological targets of this compound.

Cytochrome P450: Molecular docking studies have been performed on the related compound 7H-Dibenzo[c,g]carbazole with cytochrome P450 1A1, a key enzyme in the metabolism of foreign compounds. nih.gov These studies, in combination with MD simulations and QM calculations, have provided detailed insights into the binding interactions and the regioselectivity of metabolism. nih.gov The findings suggest that the molecule orients itself within the enzyme's active site to facilitate oxidation at specific carbon atoms. nih.gov

M1-muscarinic receptor: The M1-muscarinic acetylcholine (B1216132) receptor (M1-AChR) is a G protein-coupled receptor involved in cognitive functions and is a target for diseases like Alzheimer's. nih.gov While direct docking studies of this compound with the M1 receptor were not found, studies on other carbazole derivatives have shown their potential to interact with this receptor. cerradopub.com.br Theoretical studies have evaluated the interaction of various carbazole derivatives with the M1-muscarinic receptor, suggesting that some may act as inhibitors. cerradopub.com.br

JAK3: Janus kinase 3 (JAK3) is an enzyme involved in signaling pathways that regulate immune cell function and is a target for inflammatory diseases and cancer. researchgate.netnih.gov A study involving the docking of twenty-six carbazole analogs with the JAK3 protein (PDB ID: 3pjc) was conducted. ccij-online.org While this compound was not explicitly included, the study provides a framework for how such compounds might interact with the JAK3 active site. The results indicated that certain carbazole analogs could act as JAK3 blockers, suggesting a potential therapeutic application. ccij-online.org

In Silico Approaches to Structure-Activity Relationship (SAR) Analysis

In silico structure-activity relationship (SAR) analysis uses computational methods to correlate the chemical structure of a compound with its biological activity. For this compound, SAR studies can help in designing new derivatives with improved potency or selectivity.

SAR studies on carbazole derivatives have provided insights into the features that influence their biological activity. For example, in the context of M1-muscarinic receptor antagonists, quantitative structure-activity relationship (QSAR) models have been developed that consider factors like interaction energy, number of rotatable bonds, and lipophilicity. nih.gov For inhibitors of enzymes like cytochrome P450, SAR studies can reveal how substitutions on the carbazole ring system affect metabolic stability and inhibitory potential. nih.gov The review of the metabolic pathways and toxicity of 7H-Dibenzo[c,g]carbazole highlights that the biological activity is closely linked to its structure, with activation occurring at both the ring carbon atoms and the pyrrole nitrogen. nih.gov These findings are crucial for building predictive SAR models for related compounds like this compound.

Advanced Applications of 7h Benzo C Pyrido 2,3 G Carbazole in Non Pharmacological Fields

Organic Electronics and Optoelectronic Materials

Extensive research has been conducted on carbazole (B46965) derivatives for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and nonlinear optical (NLO) materials. The ability to modify the carbazole core at various positions allows for the fine-tuning of its electronic properties, making it a versatile building block for these applications. However, specific studies detailing the performance of 7H-Benzo(c)pyrido(2,3-g)carbazole in OLED or OFET devices, or characterizing its NLO properties, are not present in the current body of scientific literature. Research in this area tends to focus on other isomers such as 2,7- and 3,6-disubstituted carbazoles.

Fluorescent Probes and Bioimaging Agents

Carbazole-based molecules are frequently utilized in the development of fluorescent probes due to their inherent photophysical properties. These probes are designed for various bioimaging applications, including the detection of specific analytes and the imaging of cellular structures. While the general class of pyridocarbazoles has been explored for such purposes, there is a lack of specific research on the synthesis and application of This compound as a fluorescent probe or bioimaging agent.

Energy Conversion Technologies (e.g., Solar Cells)

The development of efficient organic solar cells often relies on materials with good hole-transporting properties, a characteristic for which carbazole derivatives are well-suited. Various carbazole-based polymers and small molecules have been synthesized and tested in solar cell devices, demonstrating promising power conversion efficiencies. Nevertheless, there are no specific reports on the integration or performance of This compound in any form of energy conversion technology.

Chemical Sensing Platforms

The responsive fluorescence of carbazole derivatives to their chemical environment makes them attractive for use in chemical sensors. By functionalizing the carbazole core, researchers can create sensors that exhibit changes in their optical or electronic properties upon interaction with specific ions or molecules. However, the application of This compound in chemical sensing platforms has not been documented in available research.

Future Perspectives and Research Challenges in 7h Benzo C Pyrido 2,3 G Carbazole Research

Development of Sustainable and Efficient Synthetic Strategies

Future research will likely focus on innovative synthetic methodologies guided by the principles of green chemistry. researchgate.net Promising approaches for analogous carbazole (B46965) systems include:

One-Pot Multicomponent Reactions (MCRs) : These reactions offer a powerful strategy for constructing complex molecular architectures in a single step from multiple starting materials, thereby increasing efficiency and reducing waste. researchgate.net

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields for heterocyclic synthesis. researchgate.netmdpi.com For instance, the synthesis of related pyridopyrimidine derivatives has been successfully achieved using microwave-assisted methods. mdpi.com

Advanced Catalysis : The development of novel catalysts is crucial. Magnetic nanocatalysts, for example, have been employed for the synthesis of benzoimidazo[1,2-a]pyrimidines, offering high reactivity, easy separation, and reusability. researchgate.net Similarly, solid acid catalysts, such as sulfonic acid-functionalized amorphous carbon derived from rice husks, have proven effective in the intramolecular cyclization steps required to form benzo[a]carbazole frames. nih.gov

The application and adaptation of these modern synthetic tools to the specific scaffold of 7H-Benzo(c)pyrido(2,3-g)carbazole are critical for enabling its broader investigation.

| Synthetic Strategy | Advantages | Example Application (Related Structures) |

| Multicomponent Reactions | High atom economy, reduced steps, operational simplicity. researchgate.net | Synthesis of 4-amino-2-benzoylquinoline-3-carboxamide. researchgate.net |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, energy efficiency. researchgate.netmdpi.com | Synthesis of benzoimidazo[1,2-a]pyrimidines and pyrido[2,3-d]pyrimidines. researchgate.netmdpi.com |

| Nanocatalysis | High surface reactivity, easy separation and reuse, mild conditions. researchgate.net | Magnetic nanocatalyst for A3 coupling reactions. researchgate.net |

| Solid Acid Catalysis | Reusability, low toxicity, stability, cost-effective. nih.gov | Rice husk-derived catalyst for benzo[a]carbazole synthesis. nih.gov |

Advanced Structural-Functional Relationship Elucidation

The biological activity and material properties of carbazole derivatives are highly dependent on their specific molecular structure. mdpi.com A significant challenge lies in systematically elucidating the structural-functional relationships for the this compound framework. The positioning of substituents on the carbazole and pyridine (B92270) rings can dramatically alter electronic properties, solubility, and interactions with biological targets or other materials.

Future research must involve the synthesis of a library of derivatives with systematic variations to probe the impact of functionalization at different sites. For other carbazole systems, it has been shown that substitutions at the C-2, -3, -6, and -7 positions, as well as the N-9 position, can tune their optoelectronic and molecular properties for applications in devices like organic light-emitting diodes (OLEDs). nih.govmdpi.com Similarly, in a study of carbazole-based antibacterial compounds, functionalization at the C-3 and C-6 positions yielded greater activity than substitutions at the C-2 and C-7 positions. echemcom.com Understanding these nuances for the this compound core is essential for designing molecules with tailored functions.

Integration of Computational and Experimental Approaches for Comprehensive Understanding

Given the complexity of the this compound system, a purely experimental approach to its study would be inefficient. The integration of computational chemistry with experimental validation presents a powerful paradigm for accelerating research. amanote.com

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become indispensable tools for predicting the properties of carbazole-based materials. rsc.org These methods can be used to:

Model ground and excited state electronic properties, such as HOMO-LUMO energy gaps, which are crucial for optoelectronic applications. mdpi.comrsc.org

Predict molecular geometries and reaction pathways, guiding the development of synthetic strategies. researchgate.net

Simulate molecular interactions, such as the binding of a derivative to a biological target, which can help in prioritizing compounds for synthesis and biological screening.

A key future challenge is to build and validate robust computational models specific to the this compound scaffold. This integrated approach will allow for the rational design of new molecules and a deeper understanding of their underlying chemical and physical behaviors before committing to resource-intensive laboratory work. rsc.orgresearchgate.net

Exploration of New Biological Targets and Pathways for Therapeutic Development

The carbazole skeleton is a well-established pharmacophore present in numerous biologically active compounds with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. echemcom.comnih.gov For example, derivatives of pyridocarbazole have shown cytotoxicity against various cancer cell lines, and some act as DNA intercalating agents or enzyme inhibitors. nih.gov

A major area of future research will be the synthesis and biological evaluation of this compound and its derivatives to discover novel therapeutic agents. The extended, rigid, and planar structure of this molecule makes it a compelling candidate for targeting nucleic acids, potentially through intercalation or by binding to non-canonical structures like G-quadruplex DNA. researchgate.net

Key research challenges include:

Screening against a wide range of biological targets, including kinases, topoisomerases, and microbial enzymes.

Identifying the specific cellular pathways modulated by active compounds.

Understanding the mechanism of action at a molecular level, for instance, determining if a compound induces apoptosis or inhibits cell migration. researchgate.net

The table below summarizes the reported biological activities of various related carbazole structures, suggesting potential avenues for the investigation of this compound.

| Carbazole Scaffold Type | Reported Biological Activity | Reference |

| Pyrido[2,3-a]carbazoles | Cytotoxicity against HeLa, MCF-7, and A549 cancer cell lines. | nih.gov |

| 7H-Pyrido[4,3-c]carbazole (Ditercalinium) | DNA bis-intercalating agent. | nih.gov |

| 7H-Dibenzo[c,g]carbazole (DBC) | Potent carcinogen, mutagenic activity. | nih.govnih.gov |

| General Carbazole Derivatives | Antimicrobial, anti-inflammatory, antioxidant, anticancer. | echemcom.comresearchgate.netmdpi.com |

Emergent Applications in Advanced Materials Science and Technology

Carbazole-based compounds are cornerstones of organic electronics due to their excellent hole-transporting properties, high thermal stability, and tunable photoluminescence. mdpi.commagtech.com.cnresearchgate.net They are widely used as host materials, fluorescent emitters, and in thermally activated delayed fluorescence (TADF) systems for OLEDs. mdpi.comrsc.orgmagtech.com.cn Their application also extends to organic photovoltaics. researchgate.net

The this compound molecule, with its highly conjugated π-system, is a prime candidate for exploration in advanced materials. Its rigid structure could lead to favorable molecular packing in thin films, potentially enhancing charge transport.

Future research perspectives in this area include:

Synthesis and Characterization : Preparing the parent molecule and its derivatives to measure fundamental properties like absorption/emission spectra, fluorescence quantum yield, and HOMO/LUMO energy levels.

Device Fabrication : Incorporating these new materials into prototype electronic devices, such as OLEDs and organic solar cells, to evaluate their performance. mdpi.com

Sensing Applications : Exploring the potential use of these compounds as fluorescent probes for detecting ions or small molecules, leveraging the nitrogen atoms in the heterocyclic system which can act as binding sites.

The challenge lies in designing and synthesizing derivatives that possess the optimal combination of electronic properties, processability, and stability required for high-performance devices.

Q & A

Q. What are the optimal synthetic routes for 7H-Benzo(c)pyrido(2,3-g)carbazole, and how can reaction conditions be optimized?

The synthesis of polycyclic aromatic systems like this compound often involves Brønsted acid-catalyzed intramolecular cyclization. For example, AC-SO3H catalysts (sulfonated activated carbon) have demonstrated high efficiency in constructing carbazole frameworks via one-pot multicomponent reactions. Key parameters include:

- Catalyst loading : 20–30 mg AC-SO3H per mmol substrate.

- Solvent : Ethanol or acetic acid at reflux (80–100°C).

- Reaction time : 3–5 hours for yields >85% .

Post-synthesis, the catalyst can be recovered via centrifugation, washed with ethanol, and reused for 4–5 cycles without significant activity loss .

Q. What analytical techniques are critical for characterizing this compound?

Rigorous structural validation requires:

- NMR spectroscopy : and NMR to confirm proton environments and carbon connectivity (e.g., aromatic protons at δ 6.8–8.2 ppm) .

- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., m/z 341.1655 for derivatives) .

- Single-crystal X-ray diffraction : Resolves bond angles and planarity, critical for understanding electronic properties (e.g., C–C bond lengths: 1.35–1.42 Å) .

Q. What safety protocols are essential for handling this compound?

- Toxicity : Classified as a questionable carcinogen with tumorigenic data in murine models (TDLo: 72 mg/kg over 9 weeks) .

- Handling : Use PPE (gloves, respirators), avoid inhalation of dust, and work in fume hoods. Store in dry, ventilated areas away from oxidizers .

- Decomposition : Emits toxic NO fumes at high temperatures; neutralize with aqueous NaOH .

Advanced Research Questions

Q. How does structural rigidity influence the optoelectronic properties of this compound?

The planar aromatic system enables extended π-conjugation, making it suitable for organic phosphorescence. When doped into polyvinylpyrrolidone (PVP), derivatives exhibit ultralong room-temperature phosphorescence (RTP) with lifetimes >500 ms. Key factors:

Q. What contradictions exist in reported toxicological data, and how can they be resolved?

While some studies label the compound as a "questionable carcinogen" based on murine tumorigenicity (72 mg/kg TDLo) , others report no acute toxicity in vitro (e.g., MT-4 cell assays at <1 µM). To reconcile discrepancies:

- Dose-response studies : Test across multiple concentrations (nM to mM) and exposure durations.

- Metabolic profiling : Identify reactive intermediates (e.g., epoxides) using LC-MS/MS .

Q. What methodologies are used to evaluate its anticancer activity, and what mechanistic insights exist?

- In vitro cytotoxicity : MT-4 cell line assays with IC values <1 µM, comparable to docetaxel .

- Mechanism : Intercalation into DNA via the planar carbazole moiety, disrupting topoisomerase II activity. Confirm via:

- Fluorescence quenching : DNA-binding constants (K) calculated using Stern-Volmer plots.

- Molecular docking : Simulate interactions with DNA minor grooves (e.g., ∆G = −8.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.